molecular formula C13H15NO3S B1299052 [2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid CAS No. 380545-88-0

[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid

Cat. No.: B1299052
CAS No.: 380545-88-0
M. Wt: 265.33 g/mol
InChI Key: WKUGHBQRVZVCHZ-UHFFFAOYSA-N
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Description

[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid (Catalog ID: 2026776) is a heterocyclic acetic acid derivative characterized by a 3,4-dihydroquinoline core linked to an acetic acid moiety via a sulfanyl-ethyl spacer .

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c15-12(8-18-9-13(16)17)14-7-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUGHBQRVZVCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353014
Record name BAS 02992768
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380545-88-0
Record name BAS 02992768
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid typically involves the condensation of quinoline derivatives with acetic acid derivatives under specific reaction conditions. One common method involves the reaction of 3,4-dihydroquinoline with ethyl bromoacetate in the presence of a base, followed by hydrolysis and cyclization to yield the desired product . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of [2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight
[Target Compound] 3,4-Dihydro-2H-quinoline 2-Oxo, ethylsulfanyl-acetic acid C₁₃H₁₃NO₃S 275.31 (calc.)
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetic acid 1,2,3,4-Tetrahydroquinoline 2-Oxo, acetic acid C₁₁H₁₁NO₃ 205.21
2-(3,4-Dihydro-3-oxo-2H-[1,2,4]triazino[4,3-c]quinazolin-4-yl)acetic acid Triazinoquinazoline 3-Oxo, acetic acid C₁₃H₁₁N₅O₃ 297.26 (calc.)
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid Furo[3,2-h]quinoline 4-Methoxyphenyl, acetic acid C₂₀H₁₅NO₄ 333.34

Key Differences :

  • The target compound’s dihydroquinoline core lacks aromaticity in the fused benzene ring, distinguishing it from fully aromatic quinoline derivatives.
  • The triazinoquinazoline derivative () introduces a triazine ring fused to quinazoline, enhancing nitrogen content and hydrogen-bonding capacity, which correlates with its reported antioxidant activity .
Substituent Effects
  • Sulfanyl vs. Oxygen/Nitrogen Linkers: The target compound’s sulfanyl-ethyl group may enhance hydrophobicity compared to oxygen-linked analogs (e.g., 2-(2-oxo-tetrahydroquinolinyl)acetic acid) . Sulfur’s polarizability could also influence redox reactivity.
  • Electron-Donating vs.
  • Chloro and Methoxy Derivatives: Compounds like 2-([2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl)acetic acid (CAS 70648-81-6) highlight how halogen substituents modulate electronic properties and bioactivity .
Physicochemical Properties
  • Solubility: The sulfanyl group in the target compound may reduce aqueous solubility compared to oxygen-linked analogs (e.g., 2-(2-oxo-tetrahydroquinolinyl)acetic acid) but improve lipid membrane permeability .
  • Melting Points: Furoquinolinyl acetic acid () has a melting point of 271–272°C, while tetrahydroquinoline analogs () likely exhibit lower melting points due to reduced crystallinity .

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